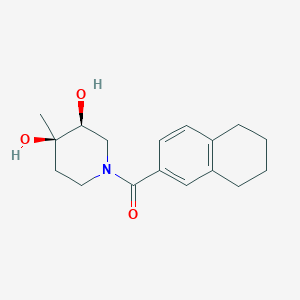
(3S*,4R*)-4-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-4-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)piperidine-3,4-diol is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.16779360 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analogues for Oncology and Diagnostic Applications
The study by Abate et al. (2011) investigates analogues of σ receptor ligand PB28, which is known for its potential in therapeutic and diagnostic applications in oncology. The research aimed to design novel analogues with reduced lipophilicity by introducing polar functional groups. One of the chiral analogues, compound (-)-(S)-9, showed notable σ(2)-selective activity and minimal antiproliferative activity, making it a candidate for tumor cell entry without significant cytotoxic effects (Abate et al., 2011).
Receptor Affinity and Antiproliferative Activity
Berardi et al. (2005) explored the methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives to probe selective binding and activity at the sigma(1) receptor. The study found that certain derivatives exhibited high sigma(1) ligand potency and selectivity, suggesting potential utility in PET experiments and antiproliferative activity in glioma cells, indicating possible applications in tumor research and therapy (Berardi et al., 2005).
Sigma Receptor Ligands for Neurological Applications
Another study by Berardi et al. (1998) prepared derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine, investigating their affinity and selectivity for σ1 and σ2 receptors. The compounds showed nanomolar or subnanomolar IC50 values, with some being highly potent and selective σ1 or σ2 ligands, suggesting their potential in neurological studies and as tools for understanding σ receptor functions (Berardi et al., 1998).
Adrenergic Activity and Structural Analyses
Macchia et al. (2002) synthesized spirotetrahydronaphthalene analogues of sympathomimetic catecholamines, examining their α and β adrenergic properties. The study provides insights into the structural requirements for adrenergic receptor interaction, contributing to the development of compounds with potential adrenergic activity (Macchia et al., 2002).
Propriétés
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(21)8-9-18(11-15(17)19)16(20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15,19,21H,2-5,8-9,11H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBABVJWBXNDJG-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)


![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide](/img/structure/B5604163.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
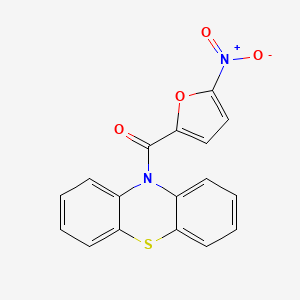
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
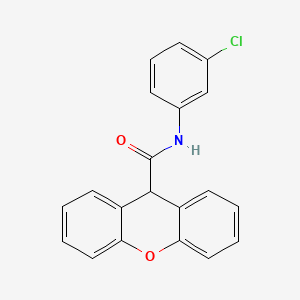
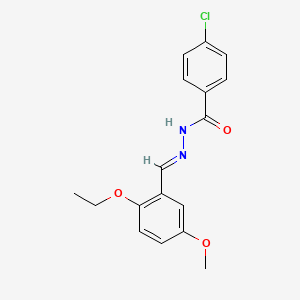
![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)
![4,6,8-trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline](/img/structure/B5604223.png)
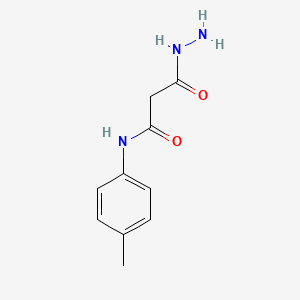
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)
